molecular formula C9H8N2O2S B5629777 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide CAS No. 881-11-8

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B5629777
CAS RN: 881-11-8
M. Wt: 208.24 g/mol
InChI Key: MRHAAMBNOQKMMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives involves various chemical strategies, including the reaction of benzothiazoles with acetic acid and other precursors. For example, one approach involves refluxing benzothiazoles with acetic acid to synthesize hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, highlighting the role of substituents in the benzothiazole moiety in the synthesis process (Balijapalli et al., 2017). Another method includes the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride with N-hydroxybenzotrizole, showcasing a convenient and fast synthesis of novel derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. For instance, the crystallographic analysis reveals distinct dihedral angles between the benzothiazol-2-yl ring system and the acetamide group, contributing to the understanding of its molecular conformation and stability (Nayak et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through its participation in various chemical reactions, including those leading to the formation of antimicrobial agents and other biologically active derivatives. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases its utility in producing compounds with potential antimicrobial activity (Turan-Zitouni et al., 2007).

Physical Properties Analysis

The physical properties of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.

Chemical Properties Analysis

The chemical properties, including acidity (pKa) values, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding, are essential for understanding the compound's behavior in chemical reactions. The determination of pKa values of derivatives, as demonstrated by Duran and Canbaz, provides insights into their acid-base behavior, which is critical for their biological activity and solubility (Duran & Canbaz, 2013).

Safety And Hazards

The safety and hazards associated with “2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” are not specified in the sources I searched .

Future Directions

The future directions for research or applications of “2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” are not specified in the sources I searched .

properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHAAMBNOQKMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353762
Record name 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

CAS RN

881-11-8
Record name 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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